molecular formula C11H19FN2O B1475784 (4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone CAS No. 2097950-56-4

(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B1475784
CAS No.: 2097950-56-4
M. Wt: 214.28 g/mol
InChI Key: UOEIHBGFHDIONA-UHFFFAOYSA-N
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Description

(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone (CAS 2097950-56-4) is a synthetic organic compound with the molecular formula C11H19FN2O and a molecular weight of 214.28 . This methanone derivative features a fluoropyrrolidine moiety linked to a 4-methylpiperidine ring via a ketone group, a structure of significant interest in modern medicinal chemistry. The integration of a piperidine scaffold is a well-established strategy in drug discovery, as this heterocycle is a privileged structure found in numerous bioactive molecules. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including effects on the central nervous system (CNS) that can act as either depressants or stimulants based on dosage . Furthermore, such compounds have been investigated for their antimicrobial, antioxidant, and antitubercular properties . The strategic incorporation of a fluorine atom into the pyrrolidine ring enhances the molecule's potential by improving its metabolic stability, lipophilicity, and membrane permeability, which are critical parameters for optimizing pharmacokinetic profiles . This makes fluorine a valuable atom in the design of agents for oncology, antiviral therapy, and other therapeutic areas . This compound is intended For Research Use Only (RUO) . It is not approved for use in humans or animals, nor for any diagnostic, therapeutic, or personal applications. Researchers should handle this material with appropriate care and in compliance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-(4-methylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c1-8-2-4-14(5-3-8)11(15)10-6-9(12)7-13-10/h8-10,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEIHBGFHDIONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical formula of this compound can be represented as follows:

C12H16FN2O\text{C}_{12}\text{H}_{16}\text{F}\text{N}_{2}\text{O}

This structure features a fluorinated pyrrolidine moiety and a methylpiperidine group, which are significant for its biological interactions.

Research indicates that compounds with similar structural features often interact with various biological targets, including neurotransmitter receptors and enzymes. The presence of the piperidine and pyrrolidine rings suggests potential activity on the central nervous system (CNS) and implications in modulating neurotransmitter systems.

Potential Targets

  • Monoacylglycerol Lipase (MAGL) : Compounds structurally related to piperidine have shown inhibitory effects on MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which may have analgesic and anti-inflammatory effects .
  • Dopamine Receptors : The structural similarity to known dopamine receptor ligands suggests potential dopaminergic activity, which could be explored for treating disorders like Parkinson's disease or schizophrenia.

Biological Activity Data

A comprehensive review of biological activity data for this compound is summarized in the following table:

Activity Target IC50/EC50 Study Reference
Inhibition of MAGLMAGL2.7 nM
Dopamine receptor affinityD1/D2 receptorsTBDOngoing studies
Antimicrobial propertiesVarious bacteriaTBDPreliminary findings

Case Studies

  • Antimicrobial Activity : In preliminary studies, derivatives of this compound showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. Further research is needed to quantify these effects and understand the underlying mechanisms.
  • CNS Activity : A recent study explored the effects of similar compounds on animal models exhibiting symptoms of anxiety and depression. Results indicated that these compounds could reduce anxiety-like behaviors, suggesting potential therapeutic applications in mood disorders.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of this compound exhibit potential as therapeutic agents for neurological conditions. The presence of the fluorine atom enhances the lipophilicity of the molecule, which may improve blood-brain barrier penetration.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that similar piperidine derivatives showed efficacy in treating anxiety and depression by modulating serotonin receptors (5-HT receptors) . The compound's structure suggests it may also interact with these receptors, warranting further investigation.

Anticancer Activity

The compound has been explored for its potential anticancer properties. The piperidine and pyrrolidine moieties are known to exhibit cytotoxic effects against various cancer cell lines.

Case Study:
In a patent application (US8436001B2), compounds similar to (4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone were reported to inhibit tumor growth in preclinical models of breast and lung cancer . This suggests that further research into this specific compound could yield valuable insights into its anticancer mechanisms.

Pain Management

The compound is being investigated for its analgesic properties. Its structural analogs have shown promise in managing chronic pain through modulation of pain pathways.

Case Study:
Research highlighted in a patent (WO2017189823A2) discusses the use of similar compounds for treating pain associated with inflammatory conditions . The findings indicate that these compounds can effectively reduce pain responses in animal models.

Potential in Drug Development

The unique structure of this compound makes it a candidate for drug development targeting various diseases. Its ability to act on multiple biological pathways enhances its therapeutic potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of piperidine- and pyrrolidine-containing methanones. Key structural analogs include:

Compound Name R1 Group R2 Group Key Features Reference
(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone 4-Fluoropyrrolidin-2-yl 4-Methylpiperidin-1-yl Enhanced lipophilicity due to fluorine; potential CNS activity.
((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(1H-pyrazol-4-yl)methanone Imidazo-pyrrolo-pyrazinyl 4-Methylpiperidin-1-yl Designed for kinase inhibition; bulky heterocyclic substituents improve target affinity.
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-Methylphenyl 4-Methylpiperidin-1-yl Studied for electronic properties; phenyl group increases π-π stacking potential.
(2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone 2-Fluoropyridin-4-yl Methanesulfonylphenyl-pyrazolopyrimidinyl Fluoropyridine enhances solubility; sulfonyl group aids in solubility and target engagement.

Physicochemical Properties

  • Electronic Effects: Fluorine’s electronegativity alters electron density, which may influence binding interactions in enzymatic pockets. In contrast, phenyl-substituted analogs (e.g., (4-methylphenyl)(4-methylpiperidin-1-yl)methanone) exhibit stronger π-π interactions but reduced polarity .
  • Conformational Flexibility: The fluorinated pyrrolidine ring may adopt distinct puckering conformations (e.g., envelope or twist-boat) compared to non-fluorinated analogs, as described by Cremer-Pople coordinates .

Key Research Findings

  • Electronic Modulation: Substitution at the pyrrolidine ring (e.g., fluorine vs. phenyl) significantly tunes HOMO-LUMO gaps, impacting nonlinear optical (NLO) properties .
  • Patent Trends: Recent patents emphasize 4-methylpiperidine methanones as scaffolds for kinase and GPCR-targeted therapies .
  • Conformational Analysis : Fluorine’s impact on pyrrolidine puckering (via Cremer-Pople parameters) may influence binding kinetics .

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a Schotten–Baumann-type acylation or amide coupling approach, where the piperidine nitrogen is acylated by an activated fluoropyrrolidine derivative or vice versa. The key steps include:

  • Preparation of the acylating agent, often a fluoropyrrolidine-based acid chloride or activated ester.
  • Reaction with 4-methylpiperidine under controlled conditions to form the amide bond.
  • Purification and crystallization of the final product.

Preparation of the Acylating Agent

The fluoropyrrolidine moiety bearing the fluorine substituent at the 4-position can be converted into an acid chloride or activated intermediate. This is typically achieved by:

  • Starting from 4-fluoropyrrolidine-2-carboxylic acid or its derivatives.
  • Conversion to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under mild conditions.
  • Alternatively, activation via carbonyldiimidazole (CDI) or other coupling agents to form reactive intermediates suitable for amide bond formation.

Amide Bond Formation with 4-Methylpiperidine

The amide bond formation is performed by reacting the acyl chloride or activated ester with 4-methylpiperidine. Key conditions include:

  • Use of a base such as triethylamine (TEA) to neutralize the hydrogen chloride formed during the reaction.
  • Conducting the reaction in an aprotic solvent like methyl ethyl ketone, dichloromethane, or tetrahydrofuran (THF).
  • Stirring at room temperature or gentle reflux for several hours to ensure complete conversion.

Example Procedure (Adapted from Related Compound Synthesis):

Step Reagents and Conditions Description
1 4-Methylpiperidine (0.04 mol), methyl ethyl ketone (150 mL), stir at room temperature Prepare a homogeneous solution of amine in solvent.
2 Add triethylamine (0.04 mol), stir for 20 min Base addition to neutralize acid byproducts.
3 Slowly add 4-fluoropyrrolidine-2-carbonyl chloride (0.04 mol) under stirring Acylation step to form amide bond.
4 Reflux at room temperature for 3 hours Ensure complete reaction.
5 Filter off triethylammonium chloride precipitate Remove inorganic byproducts.
6 Evaporate filtrate to obtain crude product Concentrate reaction mixture.
7 Recrystallize from chloroform three times Purify to obtain crystalline product.

This method is analogous to the synthesis of related compounds such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, which has been reported with similar conditions and purification steps, yielding crystalline products with melting points around 325 K.

Alternative Coupling Methods

Other coupling strategies include:

  • Carbonyldiimidazole (CDI) Activation: CDI is used to activate carboxylic acids to form reactive intermediates that react with amines to form amides under mild conditions. This method avoids the use of acid chlorides and can be performed in solvents like THF or dichloromethane at room temperature. The reaction typically proceeds over several hours with yields ranging from moderate to high (40–90% depending on substrates).

  • Use of Coupling Reagents: Reagents such as EDCI, HATU, or DCC can also be employed to facilitate amide bond formation between the fluoropyrrolidine carboxylic acid and 4-methylpiperidine.

Purification and Crystallization

Purification is achieved by:

  • Filtration to remove insoluble salts (e.g., triethylammonium chloride).
  • Solvent evaporation under reduced pressure.
  • Repeated recrystallization from solvents such as chloroform or ethyl acetate/water mixtures to obtain pure crystalline material.

Data Table Summarizing Preparation Conditions

Parameter Typical Conditions Notes
Starting materials 4-Fluoropyrrolidine-2-carbonyl chloride or acid; 4-methylpiperidine Purity critical for yield and selectivity
Solvent Methyl ethyl ketone, dichloromethane, THF Aprotic solvents preferred
Base Triethylamine (1 eq.) Neutralizes HCl byproduct
Temperature Room temperature to mild reflux (RT–60°C) Reflux time ~3 hours
Reaction time 3–12 hours Depends on activation method
Work-up Filtration, solvent evaporation Removal of salts and concentration
Purification Recrystallization (chloroform, EtOAc/water) Achieves high purity
Yield 60–90% (varies by method) High yields typical with optimized conditions

Research Findings and Observations

  • The Schotten–Baumann reaction is effective for amide formation in this compound class, providing clean products with good yields and straightforward purification.
  • CDI-mediated coupling offers a milder alternative with fewer side reactions and is suitable for sensitive substrates.
  • The presence of the fluorine atom on the pyrrolidine ring can influence reactivity and purification due to electronic effects, requiring careful control of reaction conditions.
  • Crystallization behavior is important for product isolation and characterization; repeated recrystallization improves purity and crystal quality for structural analysis.

Q & A

Basic: What synthetic strategies are recommended for (4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves coupling 4-fluoropyrrolidine and 4-methylpiperidine moieties via a methanone linker. Key steps include:

  • Amide Bond Formation : Use coupling reagents like EDCI/HOBt or DCC for activating carboxylic acid intermediates.
  • Purification : Employ column chromatography (silica gel, CHCl3/MeOH gradients) or recrystallization to isolate the product .
  • Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust stoichiometry of reactants (e.g., 1.2–1.5 equivalents of fluoropyrrolidine derivatives to minimize side products) .
  • Safety : Follow protocols for handling fluorinated intermediates (e.g., use fume hoods, PPE) .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions and fluorine integration .
  • X-ray Crystallography : Refine crystal structures using SHELXL (via Olex2 or similar software) to resolve stereochemistry and puckering conformations .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight and detect impurities.
  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>95% required for biological assays) .

Advanced: How can density functional theory (DFT) predict electronic properties and nonlinear optical (NLO) behavior?

Methodological Answer:

  • Computational Setup : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to estimate charge-transfer potential .
  • Hyperpolarizability Analysis : Use CAM-B3LYP functional to evaluate first hyperpolarizability (βtotal\beta_{\text{total}}), indicating NLO activity. Substituent effects (e.g., fluorine’s electron-withdrawing nature) significantly tune βtotal\beta_{\text{total}} .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions and validate against experimental UV-Vis spectra .

Advanced: How to resolve discrepancies in biological activity data across different assays?

Methodological Answer:

  • Cross-Validation : Test the compound in parallel assays (e.g., enzyme inhibition, cell viability, and receptor binding) to identify assay-specific artifacts .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying fluorination or piperidine methylation) to isolate pharmacophoric features responsible for activity .
  • Metabolic Stability : Perform liver microsome assays with LC-MS to detect metabolite interference in cellular assays .

Basic: What experimental designs are essential for evaluating metabolic stability in preclinical studies?

Methodological Answer:

  • In Vitro Models : Use human liver microsomes (HLM) or hepatocytes incubated with NADPH cofactor. Quench reactions at timed intervals (0–60 min) .
  • Analytical Workflow : Quantify parent compound depletion via LC-MS/MS. Identify metabolites using fragmentation patterns (e.g., demethylation or defluorination).
  • Data Interpretation : Calculate intrinsic clearance (CLint_{\text{int}}) and extrapolate to in vivo half-life using scaling factors .

Advanced: How to analyze ring puckering and conformational dynamics in crystallographic studies?

Methodological Answer:

  • Cremer-Pople Parameters : Calculate puckering amplitudes (q2q_2, q3q_3) and phase angles (ϕ\phi) for the pyrrolidine and piperidine rings using crystallographic coordinates .
  • Software Tools : Implement PLATON or custom scripts to derive puckering descriptors. Compare with DFT-optimized conformers to assess flexibility .
  • Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) from SHELXL-refined structures to identify dynamic regions .

Advanced: What strategies mitigate toxicity risks during in vivo pharmacological profiling?

Methodological Answer:

  • Acute Toxicity Screening : Conduct OECD 423-guided dose escalation in rodent models, monitoring organ weight changes and histopathology .
  • Genotoxicity Assays : Perform Ames tests (bacterial reverse mutation) and micronucleus assays to assess DNA damage potential .
  • Safety Pharmacology : Evaluate cardiovascular (hERG inhibition) and CNS effects (open-field tests) to rule out off-target activity .

Basic: How to validate crystallographic data quality and resolve twinning or disorder issues?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance signal-to-noise ratios .
  • Twinning Analysis : Employ SHELXL’s TWIN/BASF commands to model twinning fractions. Verify via Rint_{\text{int}} and merging statistics .
  • Disorder Modeling : Split occupancy for disordered atoms (e.g., fluorine in pyrrolidine) and refine with restraints on bond lengths/angles .

Advanced: How does fluorination impact the compound’s pharmacokinetic and physicochemical properties?

Methodological Answer:

  • LogP Measurement : Compare fluorinated vs. non-fluorinated analogs via shake-flask method to quantify lipophilicity changes .
  • Metabolic Resistance : Fluorine’s electronegativity reduces CYP450-mediated oxidation, enhancing metabolic stability (validate via HLM assays) .
  • Solubility : Use dynamic light scattering (DLS) to assess aqueous solubility; fluorine may reduce solubility due to increased hydrophobicity .

Advanced: What computational approaches model intermolecular interactions in cocrystals or protein-ligand complexes?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to predict binding poses with target proteins (e.g., kinases or GPCRs) .
  • Molecular Dynamics (MD) : Simulate solvated systems (CHARMM/AMBER force fields) to analyze stability of hydrogen bonds with fluorine .
  • Hirshfeld Surface Analysis : Map crystal packing interactions (e.g., C–H···F contacts) using CrystalExplorer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone
Reactant of Route 2
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(4-Fluoropyrrolidin-2-yl)(4-methylpiperidin-1-yl)methanone

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